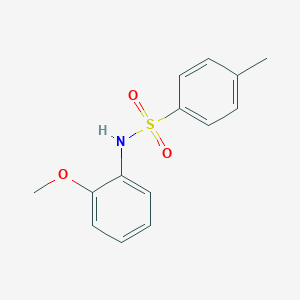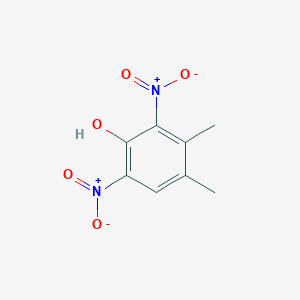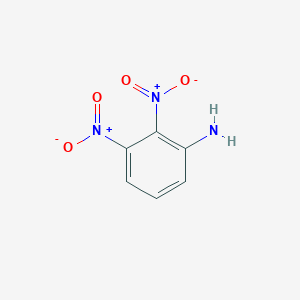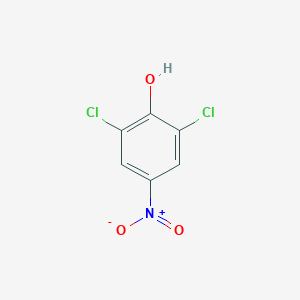![molecular formula C9H11NO2 B181655 4-[(Methylamino)methyl]benzoic acid CAS No. 96084-38-7](/img/structure/B181655.png)
4-[(Methylamino)methyl]benzoic acid
概要
説明
4-[(Methylamino)methyl]benzoic acid, also known as N-Methyl-4-aminobenzoic acid, is an important intermediate for the production of pharmaceutical products, dyes, flavors, and preservatives . It has a molecular formula of C8H9NO2 .
Synthesis Analysis
The synthesis of 4-[(Methylamino)methyl]benzoic acid involves adding 7.8 g of compound 4 to a 250 ml reaction flask and dissolving it with 40 ml of methanol. Then, 20 ml of water and 8.31g of 25% sodium hydroxide solution are added dropwise under stirring. After reacting at room temperature for 1 hour, the raw material reaction is detected, and methanol is concentrated and removed .Molecular Structure Analysis
The molecular structure of 4-[(Methylamino)methyl]benzoic acid can be represented by the InChI string:InChI=1S/C8H9NO2/c1-9-7-4-2-6 (3-5-7)8 (10)11/h2-5,9H,1H3, (H,10,11) . The molecular weight is 151.1626 .
科学的研究の応用
1. Crystallography and Molecular Structure
4-[(Methylamino)methyl]benzoic acid has been used in crystallography to understand molecular structures. A study by Azumaya et al. (2003) crystallized a cyclic hexamer of 4-(methylamino)benzoic acid, revealing a folded conformation with specific intermolecular contacts in the crystal structure (Azumaya et al., 2003).
2. Thermodynamic Properties
Research by Monte et al. (2010) focused on the thermodynamic properties of 4-[(Methylamino)methyl]benzoic acid, such as vapor pressures and enthalpies of sublimation. This study is important for understanding the physical behavior of the compound under different temperature conditions (Monte et al., 2010).
3. Catalysis
The compound has been utilized in catalysis. Adam and Andas (2007) reported the incorporation of iron and 4-(methylamino)benzoic acid into silica, improving the efficiency of specific chemical reactions, such as the Friedel-Crafts benzylation reaction (Adam & Andas, 2007).
4. Pharmacokinetics Studies
In pharmacokinetics, Xu et al. (2020) investigated the behavior of a derivative of benzoic acid, which includes the 4-[(Methylamino)methyl] group, in rats. This study provides insight into how similar compounds are processed in biological systems (Xu et al., 2020).
5. Spectroscopic Analysis
Takač and Vikić Topić (2004) conducted FT-IR and NMR spectroscopic studies of derivatives of salicylic acid, which include the 4-[(Methylamino)methyl] group. Such studies are crucial for understanding the chemical and physical properties of these compounds (Takač & Vikić Topić, 2004).
6. Synthesis of Novel Compounds
The compound has been used as a building block for synthesizing novel chemical entities. Soni et al. (2015) synthesized a new series of compounds using a derivative of 4-[(Methylamino)methyl]benzoic acid as a precursor, exploring their potential as anti-cancer agents (Soni et al., 2015).
Safety and Hazards
作用機序
Target of Action
It’s noted that this compound is a bioactive peptide with potent agonistic activity on gpr54, a g protein-coupled receptor . G protein-coupled receptors play a crucial role in transmitting signals from outside the cell into the cell, influencing cellular responses.
Mode of Action
As a gpr54 agonist, it likely interacts with this receptor, triggering a cascade of intracellular events
Biochemical Pathways
Given its role as a GPR54 agonist, it may influence pathways associated with this receptor . More research is required to fully understand the downstream effects of this compound on biochemical pathways.
Result of Action
As a GPR54 agonist, it may influence cellular responses mediated by this receptor
特性
IUPAC Name |
4-(methylaminomethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-10-6-7-2-4-8(5-3-7)9(11)12/h2-5,10H,6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVHRCVITNUYFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80552517 | |
| Record name | 4-[(Methylamino)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80552517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Methylamino)methyl]benzoic acid | |
CAS RN |
96084-38-7 | |
| Record name | 4-[(Methylamino)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80552517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

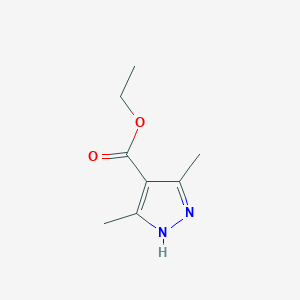
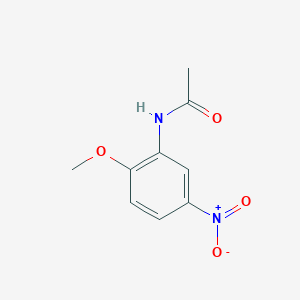
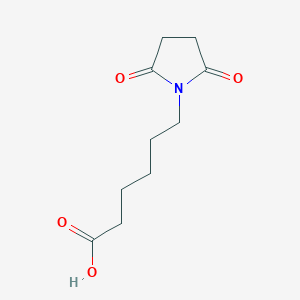

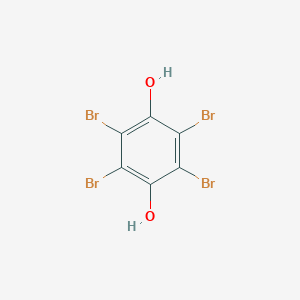
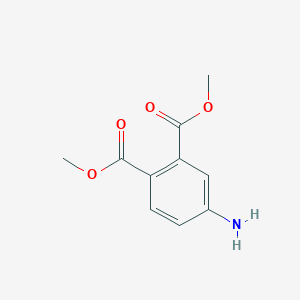

![[(2R,3S,4R)-3,4,5-trihydroxy-3-(2-trimethylsilylethynyl)oxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B181584.png)
